schizolaenone B
Description
Schizolaenone B is a secondary metabolite isolated from plants of the genus Schizolaena (family Sarcolaenaceae). Structurally, it belongs to the class of polyketide-derived compounds characterized by a bicyclic core with hydroxyl and methyl substituents .
Properties
Molecular Formula |
C30H36O6 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(2S)-2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,5-dihydroxyphenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H36O6/c1-17(2)7-6-8-19(5)10-11-20-13-21(14-25(33)29(20)34)26-16-24(32)28-27(36-26)15-23(31)22(30(28)35)12-9-18(3)4/h7,9-10,13-15,26,31,33-35H,6,8,11-12,16H2,1-5H3/b19-10+/t26-/m0/s1 |
InChI Key |
LFIGQOMCYZOIQK-XBPZWBIKSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)O)C)C |
Synonyms |
schizolaenone B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional similarities and differences between schizizolaenone B and related compounds identified in the literature.
Detailed Research Findings
Structural Comparisons
- This compound shares a polyketide backbone with other fungal/plant metabolites but differs in oxygenation patterns and substituent placement. For example, unlike brinzolamide-related compounds (sulfonamide-containing heterocycles), this compound lacks nitrogen-based functional groups, which may explain its divergent biological targets .
- Thiazole derivatives (e.g., 2-amino-5-methylthiazole) are structurally simpler and serve primarily as synthetic intermediates, whereas this compound’s bicyclic framework suggests a more specialized ecological role in plant defense .
Functional Comparisons
- While brinzolamide-related compounds are optimized for carbonic anhydrase inhibition (clinical use in glaucoma), this compound’s antimicrobial activity likely stems from membrane disruption or enzyme interference unrelated to sulfonamide pathways .
- Dantrolene-related compounds target ryanodine receptors in muscle cells, a mechanism absent in this compound’s reported bioactivity profile .
Critical Analysis of Evidence Gaps
The provided evidence lacks direct studies on this compound’s comparative pharmacology or biosynthesis. For instance:
Recommendations for Further Research
Structural Elucidation: Conduct NMR/X-ray crystallography to resolve this compound’s 3D conformation and compare it with synthetic analogues.
Mechanistic Studies: Investigate whether this compound’s bioactivity overlaps with other polyketides (e.g., aflatoxins) or sulfonamide drugs.
Biosynthetic Pathways : Compare gene clusters in Schizolaena spp. with those of fungi producing structurally akin polyketides.
Q & A
Q. What key structural features of schizolaenone B contribute to its bioactivity in antiviral studies?
this compound's bioactivity is linked to its unique triterpenoid skeleton and functional groups (e.g., hydroxyl or ketone moieties), which enable hydrogen bonding and hydrophobic interactions with viral protease active sites. Computational studies using molecular docking and density functional theory (DFT) have identified its binding affinity (-7.7 kcal/mol with SARS-CoV-2 Mpro) as critical for inhibition . Structural characterization via NMR and mass spectrometry is essential to confirm these features .
Q. What spectroscopic and chromatographic methods are recommended for validating the purity and identity of this compound?
High-performance liquid chromatography (HPLC) with UV/Vis detection ensures purity (>95%), while nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) confirms structural identity. Mass spectrometry (HRMS or LC-MS) provides molecular weight validation. Detailed protocols should follow journal guidelines, with supplementary data on solvent systems and instrumentation .
Q. How was this compound initially identified as a potential antiviral compound?
this compound was screened from a library of 108 phytochemicals using in silico methods. Molecular docking against SARS-CoV-2 Mpro and ADMET profiling prioritized it for further study due to its strong binding affinity (-7.7 kcal/mol) and favorable pharmacokinetic properties (e.g., BBB permeability, low toxicity) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in silico binding affinities of this compound and its in vitro efficacy?
Discrepancies often arise from limitations in computational models (e.g., rigid protein structures, solvent exclusion). To address this:
- Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics.
- Adjust docking parameters (e.g., flexible side chains, solvation effects) and cross-validate with molecular dynamics simulations .
- Conduct in vitro enzymatic inhibition assays (e.g., fluorescence-based Mpro activity tests) to correlate computational predictions with experimental IC50 values .
Q. What strategies optimize this compound's lead compound potential while minimizing off-target effects?
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified functional groups (e.g., esterification of hydroxyl groups).
- Use toxicity screening (e.g., mitochondrial membrane potential assays) to eliminate cytotoxic derivatives.
- Employ transcriptomic or proteomic profiling to identify unintended signaling pathway interactions .
Q. What methodological frameworks are critical for designing robust studies on this compound's mechanism of action?
- Apply the PICO framework (Population: viral proteins; Intervention: this compound; Comparison: known inhibitors; Outcome: binding affinity/IC50) to structure hypotheses.
- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example:
"Does this compound inhibit viral replication by targeting host-cell entry mechanisms (e.g., ACE2 receptor binding)?"
Q. How should researchers analyze contradictory data on this compound's pharmacokinetic properties?
Contradictions in ADMET data (e.g., solubility vs. bioavailability) require:
- Meta-analysis of existing datasets to identify consensus trends.
- Experimental validation using parallel artificial membrane permeability assays (PAMPA) and hepatic microsomal stability tests.
- Transparent reporting of limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) .
Data Analysis & Reporting Guidelines
Q. What statistical approaches ensure reproducibility in this compound bioactivity studies?
Q. How can computational models for this compound be improved to predict in vivo efficacy?
Integrate physiologically based pharmacokinetic (PBPK) modeling with machine learning to simulate tissue distribution and metabolism. Validate predictions using rodent pharmacokinetic studies and LC-MS/MS quantification of plasma concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
